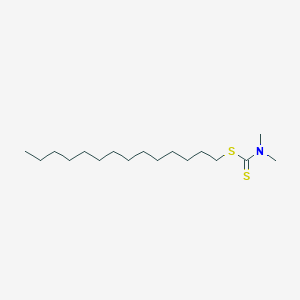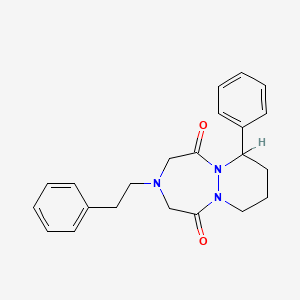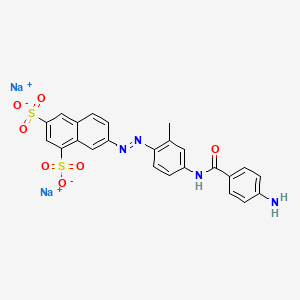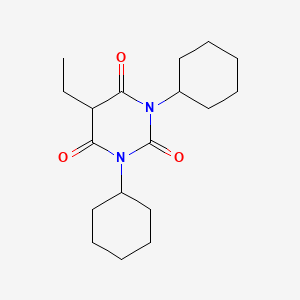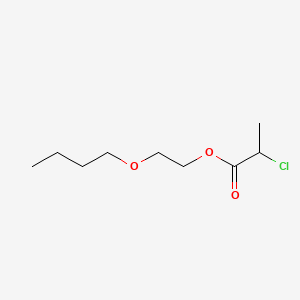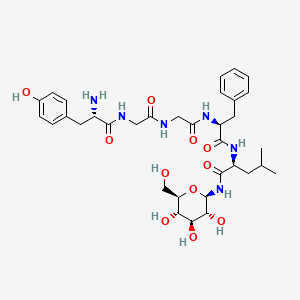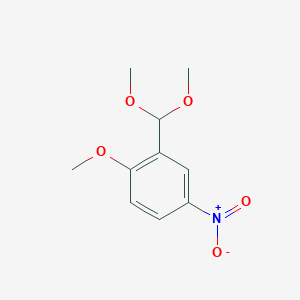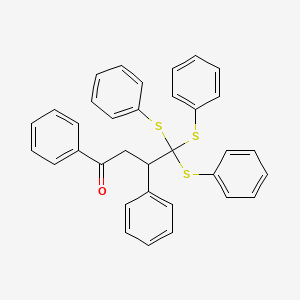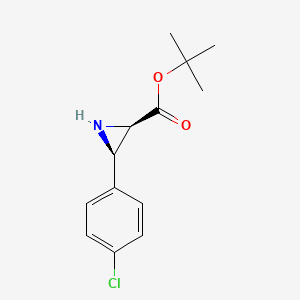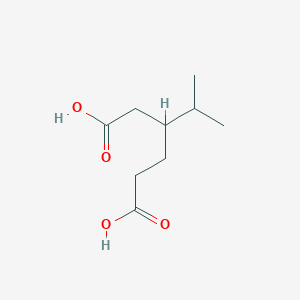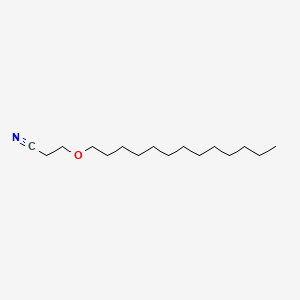
Propanenitrile, 3-(tridecyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound belongs to the class of nitriles, which are characterized by the presence of a cyano group (-CN) attached to an alkyl group. It is a colorless liquid that is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-(tridecyloxy)- can be synthesized through several methods. One common method involves the reaction of tridecanol with acrylonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tridecanol is replaced by the cyano group from acrylonitrile .
Industrial Production Methods
In industrial settings, the production of propanenitrile, 3-(tridecyloxy)- often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as distillation and purification to remove any impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 3-(tridecyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanenitrile, 3-(tridecyloxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of surfactants and lubricants
Mecanismo De Acción
The mechanism of action of propanenitrile, 3-(tridecyloxy)- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for nitrile hydratase enzymes, which catalyze the conversion of nitriles to amides. This reaction is important in the metabolism of nitriles and their detoxification .
Comparación Con Compuestos Similares
Similar Compounds
Propanenitrile: A simpler nitrile with the formula C3H5N.
Butanenitrile: Another nitrile with the formula C4H7N.
Hexanenitrile: A nitrile with the formula C6H11N.
Uniqueness
Propanenitrile, 3-(tridecyloxy)- is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to simpler nitriles. This long chain makes it more hydrophobic and affects its solubility and reactivity in various solvents .
Propiedades
Número CAS |
68610-36-6 |
|---|---|
Fórmula molecular |
C16H31NO |
Peso molecular |
253.42 g/mol |
Nombre IUPAC |
3-tridecoxypropanenitrile |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-13,15-16H2,1H3 |
Clave InChI |
QNXKSVYXNGTPLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
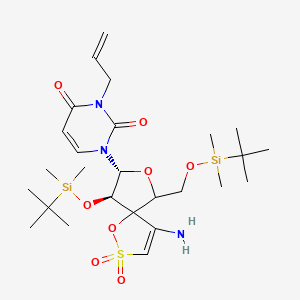
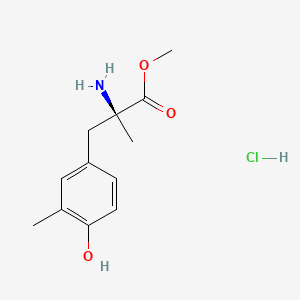
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
